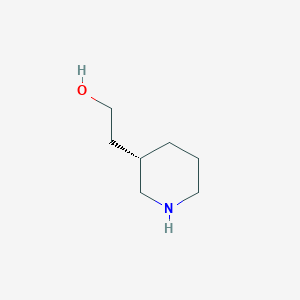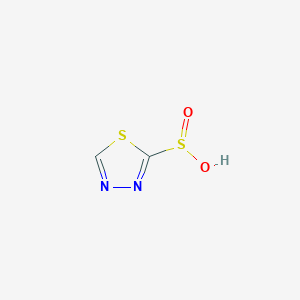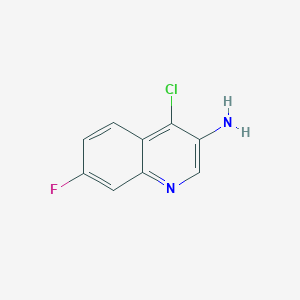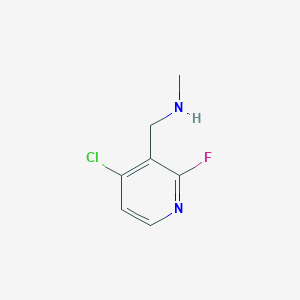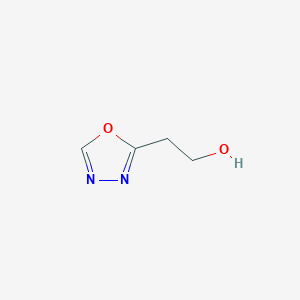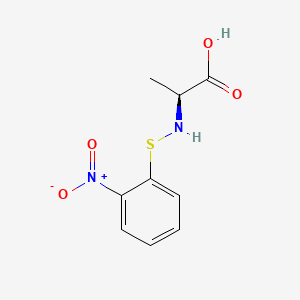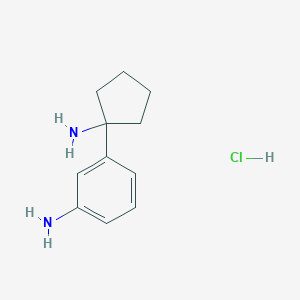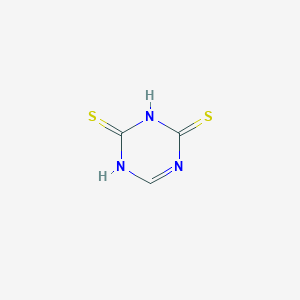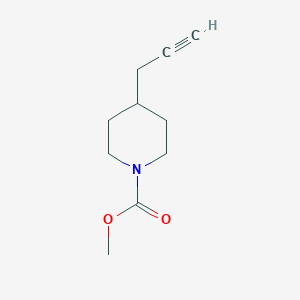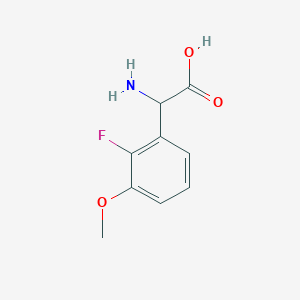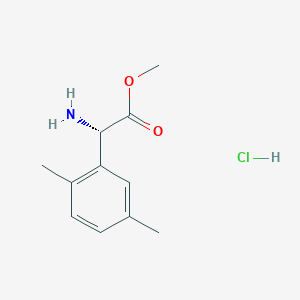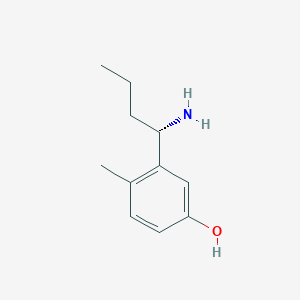
(S)-3-(1-Aminobutyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminobutyl)-4-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a phenol ring with a methyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminobutyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and (S)-1-aminobutane.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond through nucleophilic substitution. The phenol group is activated using a suitable leaving group, followed by the addition of (S)-1-aminobutane under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (S)-3-(1-Aminobutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the amino group or the phenol ring.
Substitution: The amino and phenol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
(S)-3-(1-Aminobutyl)-4-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-3-(1-Aminobutyl)-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects.
類似化合物との比較
- (S)-4-(1-Aminobutyl)aniline
- (S)-1-(3-Fluorophenyl)pentan-1-amine
- (S)-1-(3-Chlorophenyl)pentylamine
Comparison: (S)-3-(1-Aminobutyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring and its (S)-configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
3-[(1S)-1-aminobutyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)10-7-9(13)6-5-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChIキー |
OUXHIVIYLKNRML-NSHDSACASA-N |
異性体SMILES |
CCC[C@@H](C1=C(C=CC(=C1)O)C)N |
正規SMILES |
CCCC(C1=C(C=CC(=C1)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


